![molecular formula C20H25N7O2 B2851762 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920412-22-2](/img/structure/B2851762.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
The compound “1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” belongs to the family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host (Vero) cells . They are also known to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, on refluxing of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, the reaction proceeded to give the corresponding 3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, such as the compound , have been extensively studied for their anticancer properties. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cellular replication processes, making them valuable in cancer treatment . The compound’s potential as an anticancer agent is significant, given the ongoing search for novel treatments that can overcome multidrug resistance.
Inhibition of Protein Kinases
Compounds with a pyrimidine scaffold have shown activity as inhibitors of protein kinases, which are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can disrupt the proliferation of cancer cells, offering a targeted approach to cancer therapy .
Modulation of GABA Receptors
The triazolopyrimidine structure has been associated with modulating the activity of GABA_A receptors . These receptors are part of the central nervous system’s inhibitory mechanisms, and their modulation is crucial in treating conditions like anxiety, epilepsy, and insomnia.
Development of Fluorescent Probes
Due to the unique electronic properties of the triazolopyrimidine moiety, derivatives of this compound can be used to develop fluorescent probes . These probes are valuable tools in biological research and medical diagnostics, allowing for the visualization of cellular components and processes.
Polymer Synthesis for Solar Cells
The structural versatility of triazolopyrimidine derivatives makes them suitable for incorporation into polymers used in solar cells . These polymers can enhance the efficiency of light absorption and conversion into electrical energy, contributing to the advancement of solar technology.
Neurodegenerative Disease Research
Triazolopyrimidine derivatives have been explored for their potential to inhibit enzymes like BACE-1, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer’s . By inhibiting BACE-1, these compounds could reduce the formation of amyloid plaques, a hallmark of Alzheimer’s disease.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and the DNA damage response .
Mode of Action
The compound binds to USP28, inhibiting its activity . The inhibition of USP28 leads to changes in the levels of its substrate proteins, affecting various cellular processes . The terminal free amine group of the compound is essential for USP28 inhibition .
Biochemical Pathways
The inhibition of USP28 affects multiple biochemical pathways. For instance, it can influence the cell cycle, as USP28 is involved in the regulation of cell cycle progression . Additionally, USP28 plays a role in the DNA damage response, so its inhibition can also impact this pathway .
Result of Action
The inhibition of USP28 by the compound can lead to changes in cellular processes, such as cell cycle progression and the DNA damage response . This can result in the inhibition of cell proliferation, changes in the cell cycle at the S phase, and alterations in the epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-4-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-8-16(29-2)9-7-15/h6-9,14H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJIOOFHOLBLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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